trans-3-Hexene
Description
Significance and Role in Contemporary Organic Chemistry
trans-3-Hexene (B77681) serves as a crucial substrate and intermediate in numerous areas of modern organic chemistry. Its double bond is a key functional group that allows for a wide array of chemical transformations.
In Synthesis and Catalysis:
It is frequently used as a starting material or intermediate in the synthesis of more complex organic molecules.
Researchers utilize this compound to study and develop novel catalytic processes, particularly for alkene transformations. This includes its use in tandem isomerization-metathesis catalytic processes to produce heavier linear olefins. ebi.ac.ukrsc.org
The compound plays a role in the production of certain polymers and copolymers, such as aliphatic unsaturated polyesters used in coatings and adhesives. thermofisher.comchemicalbook.comthermofisher.kr
In Mechanistic and Stereochemical Studies:
The rigid trans geometry of the double bond makes it an excellent model compound for investigating the stereochemistry of various reactions.
For instance, its reaction with bromine results in the anti-addition of bromine atoms, leading to distinct stereoisomers of 3,4-dibromohexane (B106768) compared to its cis counterpart. vaia.com
Epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) proceeds through a concerted mechanism, forming a trans-epoxide that retains the stereochemistry of the starting alkene. pearson.com
In Combustion and Atmospheric Chemistry:
this compound is studied as a component of fuel surrogates to understand combustion chemistry. Its ignition delay times have been measured under various conditions to model fuel behavior.
In atmospheric chemistry, the ozonolysis of this compound is investigated as a model for the formation of secondary organic aerosols (SOA). ebi.ac.uk These studies are crucial for understanding air pollution and climate change.
Overview of Research Trajectories and Key Challenges
Current research involving this compound is focused on several key areas, each with its own set of challenges.
Key Research Trajectories:
Advanced Catalysis: A significant research direction is the development of more efficient and selective catalysts for reactions involving this compound, such as isomerization and metathesis. ebi.ac.ukrsc.org The use of ionic liquids as media for these catalytic reactions is an area of active investigation to improve separation and catalyst recycling. ebi.ac.uk
Polymer Science: Research is ongoing to synthesize novel polymers and copolymers from this compound and its derivatives, aiming for materials with enhanced properties like hydrophobicity and chemical resistance. google.com
Atmospheric and Combustion Chemistry: Detailed kinetic modeling of the oxidation and ozonolysis of this compound remains a priority. ebi.ac.uknih.gov This includes identifying and quantifying the various reaction products and understanding the formation mechanisms of pollutants and aerosols. ebi.ac.uk
Separation Science: A major challenge in industrial applications is the separation of this compound from its isomers, particularly 1-hexene (B165129), due to their very similar boiling points. researchgate.netrsc.org Research is exploring novel separation techniques, including the use of ionic liquids and specialized porous materials like pillar trianglamines. researchgate.netrsc.org
Key Challenges:
Isomer Selectivity: Achieving high selectivity for the desired isomer in synthesis and catalysis is a persistent challenge. For example, the partial hydrogenation of 3-hexyne (B1328910) can yield both cis- and this compound, and controlling the reaction to favor the trans isomer requires careful selection of catalysts and conditions.
Thermodynamic Data Discrepancies: There are noted inconsistencies in the reported thermodynamic data for this compound, such as its enthalpy of formation. Resolving these discrepancies through precise calorimetry and cross-validation with computational methods is crucial for accurate reaction modeling.
Reaction Mechanism Elucidation: While many reaction pathways are known, a detailed, quantitative understanding of the mechanisms, especially for complex processes like combustion and atmospheric oxidation, is still being developed. ebi.ac.uknih.govresearchgate.net
Methodological Approaches in this compound Studies
A variety of experimental and computational methods are employed to study this compound.
Synthesis and Purification:
Common synthetic routes include the partial reduction of 3-hexyne, often using a Lindlar catalyst for selective hydrogenation, or the dehydrohalogenation of 3-hexyl halides. Catalytic isomerization of other hexene isomers is also used. researchgate.net
Purification and validation of isomer purity are typically achieved using gas chromatography (GC), often with polar columns that can effectively separate cis and trans isomers.
Analytical and Spectroscopic Techniques:
Gas Chromatography (GC): Essential for separating hexene isomers and analyzing reaction products. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of this compound and its reaction products. spectrabase.comchemicalbook.com
Infrared (IR) Spectroscopy: Allows for the identification of the characteristic C=C stretching vibration for the trans double bond (around 960 cm⁻¹).
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the compound and its derivatives. nist.gov
Reaction and Thermodynamic Studies:
Calorimetry: Techniques like bomb calorimetry and reaction calorimetry are used to measure thermodynamic properties such as the heat of combustion and enthalpy of formation.
Shock Tubes and Rapid Compression Machines: These instruments are used to study ignition and combustion characteristics under controlled high-temperature and high-pressure conditions.
Flow Reactors and Environmental Chambers: Utilized to investigate gas-phase reactions like ozonolysis under simulated atmospheric conditions. ebi.ac.uk
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic data to complement experimental findings. researchgate.netresearchgate.net
Below are interactive data tables summarizing some of the key properties and reaction data for this compound.
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ | nih.govthermofisher.com |
| Molecular Weight | 84.16 g/mol | nih.govthermofisher.com |
| Boiling Point | 67-68 °C | chemicalbook.comsigmaaldrich.com |
| Melting Point | -115.4 °C | |
| Density | 0.677 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.394 | chemicalbook.comsigmaaldrich.comchemicalbook.com |
| Enthalpy of Formation (liquid, ΔfH°) | -9.77 ± 0.15 kJ/mol | |
| Enthalpy of Vaporization (ΔvapH°) | 31.5 kJ/mol | nist.gov |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Source |
| ¹³C NMR (in CDCl₃) | Chemical shifts observed. | spectrabase.com |
| ¹H NMR | Chemical shifts observed. | chemicalbook.com |
| IR Spectroscopy | C=C stretch at ~960 cm⁻¹ confirms trans geometry. | |
| Mass Spectrometry | Molecular ion (m/z) = 84. |
Table 3: Common Reactions of this compound
| Reaction | Reagent(s) | Product(s) | Significance | Source |
| Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Hexane | Complete saturation of the alkene. | vaia.com |
| Bromination | Br₂ in CCl₄ | (3,4)-Dibromohexane (anti-addition) | Demonstrates stereospecificity. | vaia.com |
| Ozonolysis | O₃, then workup | Propanal | Cleavage of the double bond. | |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 3-Hexanol | Anti-Markovnikov alcohol synthesis. | vaia.com |
| Epoxidation | mCPBA | trans-3,4-Epoxyhexane | Stereospecific formation of an epoxide. | pearson.com |
| Isomerization | Acid or Metal Catalyst | Other hexene isomers | Important in refining and chemical production. | researchgate.netacs.org |
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-ene | |
|---|---|---|
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InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
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InChI Key |
ZQDPJFUHLCOCRG-AATRIKPKSA-N | |
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Canonical SMILES |
CCC=CCC | |
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Isomeric SMILES |
CC/C=C/CC | |
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Molecular Formula |
C6H12 | |
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DSSTOX Substance ID |
DTXSID70891265 | |
| Record name | (3E)-3-Hexene | |
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Molecular Weight |
84.16 g/mol | |
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Physical Description |
Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
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| Record name | 3-Hexene | |
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Vapor Pressure |
165.0 [mmHg] | |
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CAS No. |
13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |
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| Record name | 3-Hexene | |
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| Record name | 3-Hexene, (3E)- | |
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| Record name | 3-HEXENE, (3E)- | |
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Advanced Synthetic Methodologies for Trans 3 Hexene and Its Structural Analogues
Stereoselective Alkene Synthesis from Alkyne Precursors
The conversion of alkynes to alkenes represents a powerful tool for controlling double bond geometry. By selecting appropriate reagents and reaction conditions, chemists can selectively produce either cis- or trans-alkenes from a common alkyne starting material. The synthesis of trans-3-hexene (B77681) from 3-hexyne (B1328910) is a classic example of diastereoselective synthesis. msu.edulibguides.com
Dissolving Metal Reduction of 3-Hexyne (e.g., Sodium in Liquid Ammonia)
The reduction of alkynes using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) is a well-established method for the synthesis of trans-alkenes. libretexts.orgbrainly.comlibretexts.org This reaction, often referred to as a dissolving metal reduction, provides high stereoselectivity for the trans isomer. jove.comucalgary.ca
The high trans selectivity of the dissolving metal reduction is a direct consequence of its reaction mechanism, which proceeds through a radical anion intermediate. libretexts.orglibretexts.orgyoutube.com The key steps are as follows:
Electron Transfer: A sodium atom donates a single electron to the alkyne (3-hexyne), forming a radical anion intermediate. libretexts.orglibretexts.orgyoutube.com
Protonation: The strongly basic radical anion is protonated by the ammonia solvent to yield a vinylic radical. libretexts.orglibretexts.orgjove.com
Second Electron Transfer: A second sodium atom transfers an electron to the vinylic radical, forming a vinylic anion. libretexts.orglibretexts.org
Stereochemical Determination: The vinylic anion can exist in either a cis or trans conformation. The trans conformation, where the bulky alkyl groups are on opposite sides of the double bond, is sterically favored and therefore more stable. stackexchange.comechemi.com This intermediate rapidly equilibrates to the more stable trans form.
Final Protonation: The trans-vinylic anion is then protonated by another molecule of ammonia to give the final this compound product. libretexts.orglibretexts.orgjove.com
This stepwise mechanism, involving anti-addition of hydrogen atoms, is responsible for the formation of the trans-alkene. libretexts.orgjove.com
Assessing the stereochemical purity of the resulting this compound is crucial. The primary product of the dissolving metal reduction of 3-hexyne is this compound, with minimal formation of the cis isomer or the fully saturated n-hexane. conicet.gov.ar
Several analytical techniques are employed to determine the ratio of trans to cis isomers:
Gas Chromatography (GC): GC is a powerful tool for separating volatile compounds. cis- and this compound have different physical properties, including boiling points, which allows for their separation and quantification on a GC column. rsc.org For instance, this compound has a boiling point of 67-68°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can distinguish between cis and trans isomers based on the chemical shifts and coupling constants of the vinylic protons and carbons.
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations for trans-alkenes appear at a different frequency (around 960-970 cm⁻¹) compared to cis-alkenes, providing a diagnostic tool for determining the stereochemistry.
In research settings, a combination of these techniques is often used to ensure an accurate assessment of the stereochemical purity, which is often reported as a ratio (e.g., >99% trans). tcichemicals.com
Catalytic Semi-Hydrogenation Strategies
While dissolving metal reductions are effective, catalytic methods are often preferred due to milder reaction conditions and environmental considerations. Catalytic semi-hydrogenation of alkynes typically yields cis-alkenes through syn-addition on the catalyst surface, as seen with Lindlar's catalyst. stackexchange.comechemi.comjove.commasterorganicchemistry.com However, the development of catalytic systems that favor trans-selectivity is an active area of research.
Standard palladium on carbon (Pd/C) catalysts are highly active for hydrogenation and tend to reduce alkynes all the way to alkanes. chemistrysteps.com However, under carefully controlled conditions, the reaction can sometimes be stopped at the alkene stage. While typically favoring the cis-isomer, some studies have reported the formation of this compound as a minor product during the hydrogenation of 3-hexyne over palladium catalysts, particularly with certain supports or modifiers. conicet.gov.arresearchgate.netresearchgate.net The formation of the trans isomer in these cases is often attributed to isomerization of the initially formed cis-alkene on the catalyst surface. researchgate.net
| Catalyst | Support | Primary Product | This compound Formation | Reference |
|---|---|---|---|---|
| Pd | Alumina (B75360) | (Z)-3-hexene | Observed as a minor product | researchgate.netresearchgate.net |
| Pd | Carbon | (Z)-3-hexene | Minor, increases with certain molar ratios | researchgate.net |
| W–Pd | Alumina | (Z)-3-hexene (>95%) | Detected in small amounts | researchgate.net |
The search for catalysts that intrinsically favor trans-alkene formation from alkynes is a significant challenge in catalysis. Some progress has been made with alternative metal systems and reaction protocols:
Dehydrohalogenation Pathways of Halogenated Hexane Precursors
Dehydrohalogenation, the removal of a hydrogen and a halogen atom from an alkyl halide, is a classic and effective method for creating alkenes. studysmarter.co.uk This elimination reaction is typically facilitated by a strong base. studysmarter.co.ukwordpress.com
Mechanistic Studies of E2 Reactions with Strong Bases
The synthesis of this compound from a 3-halohexane precursor, such as 3-bromohexane (B146008) or 3-chlorohexane, generally proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orglumenlearning.com This mechanism is a single-step, concerted reaction where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the halogen), and the leaving group departs simultaneously, forming the double bond. lumenlearning.comucalgary.ca The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, hence the term "bimolecular". libretexts.orgmasterorganicchemistry.com
The choice of a strong, non-nucleophilic base is critical to favor elimination over substitution (SN2) reactions. ucalgary.ca Commonly used strong bases include potassium hydroxide (B78521) (KOH) in ethanol, sodium ethoxide (NaOEt) in ethanol, and potassium tert-butoxide (KOtBu) in tert-butyl alcohol or dimethyl sulfoxide. wordpress.comucalgary.ca For primary alkyl halides, a bulky base like potassium tert-butoxide is often preferred to minimize the competing SN2 reaction. wordpress.comlumenlearning.com The reactivity of the alkyl halide in E2 eliminations also depends on the nature of the leaving group, with the order of reactivity being I > Br > Cl > F. ucalgary.ca
The transition state of the E2 reaction has significant double-bond character, and the stereochemistry of the reaction requires a specific spatial arrangement of the departing hydrogen and halogen. libretexts.orgucalgary.ca The most favorable arrangement is anti-periplanar, where the hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). ucalgary.caucalgary.ca This alignment allows for the smooth conversion of the sigma bonds being broken into the new pi bond of the alkene. ucalgary.ca
Regioselectivity and Stereoselectivity in Dehydrohalogenation
Dehydrohalogenation reactions are often both regioselective and stereoselective. studysmarter.co.uk Regioselectivity refers to the preference for the formation of one constitutional isomer over another. studysmarter.co.uk According to Zaitsev's rule, in elimination reactions, the major product is typically the more substituted, and therefore more stable, alkene. studysmarter.co.ukwordpress.com This is because the transition state leading to the more stable alkene is lower in energy. libretexts.org For a secondary halide like 3-bromohexane, Zaitsev's rule predicts the formation of 2-hexene (B8810679) and 3-hexene (B12438300).
Stereoselectivity in dehydrohalogenation favors the formation of the more stable trans (or E) isomer over the less stable cis (or Z) isomer. wordpress.com This preference is also attributed to the stability of the transition state. For example, in the dehydrohalogenation of 2-bromobutane, the trans-2-butene isomer is formed in a significantly higher ratio than the cis-2-butene (B86535) isomer. libretexts.org Similarly, for 5-bromononane, the trans alkene is the major product. wordpress.com This stereochemical preference is a key factor in synthesizing this compound with high purity.
The choice of base can influence the regioselectivity. While smaller bases like ethoxide favor the Zaitsev product, bulkier bases such as potassium tert-butoxide can lead to a higher proportion of the less substituted "Hofmann" product due to steric hindrance. libretexts.orgucalgary.calibretexts.org
Recent research has also explored cobalt-catalyzed dehydrohalogenation reactions, which can provide complementary regioselectivity to traditional base-mediated eliminations, allowing for the formation of regioisomers that are not accessible through standard methods. thieme-connect.com
Catalytic Isomerization for this compound Generation
Catalytic isomerization provides an alternative and often more efficient route to specific alkene isomers, including this compound. This approach can involve the rearrangement of either the position of the double bond within the carbon chain or the geometric configuration around the double bond.
Positional Isomerization from Other Hexene Isomers
Industrial processes often produce mixtures of hexene isomers, including 1-hexene (B165129), 2-hexene, and 3-hexene. google.com Catalytic processes can be employed to convert the more common terminal olefin, 1-hexene, or other internal isomers like 2-hexene, into the desired 3-hexene. google.comgoogle.com This isomerization is typically an equilibrium-driven process. google.comrsc.org For instance, a mixture of n-hexenes at thermodynamic equilibrium will contain only a small percentage of 1-hexene. google.com
Rhodium(III) complexes have been shown to be effective catalysts for the tandem isomerization-hydrosilylation of internal olefins, including the conversion of trans-2-hexene (B1208433) and cis-2-hexene (B1348261) to products derived from 3-hexene. rsc.org Molybdenum-based catalysts have also been investigated for the isomerization of 1-hexene, primarily to 2-hexene, with only small amounts of 3-hexene being formed under certain conditions. temple.edu Furthermore, dilute Pd-in-Au alloy catalysts have demonstrated the ability to isomerize 1-hexene to 2- and 3-hexene isomers. osti.gov
Geometric Isomerization (e.g., cis-to-trans) Catalysis
The conversion of cis-3-hexene (B1361246) to the more stable this compound is a thermodynamically favorable process that can be facilitated by catalysts. Transition metal catalysts, such as those based on nickel or ruthenium, are often used for this purpose. Ruthenium(II) complexes have been synthesized and studied for their ability to catalyze the cis-to-trans isomerization of various alkenes, including cis-3-hexene. researchgate.net These catalytic systems can operate under specific conditions to achieve high selectivity for the trans isomer.
Derivatization and Scaffold Synthesis Utilizing this compound
This compound serves as a valuable starting material and intermediate in various synthetic applications, from the creation of functionalized molecules to the construction of complex molecular scaffolds.
One notable application is in alkene metathesis reactions. For instance, this compound has been used in "hexenolysis" reactions with ruthenium-based catalysts to determine the double bond positions in long-chain alkenones. nih.gov It has also been a substrate in the development of one-pot tandem olefin isomerization/metathesis-coupling (ISOMET) reactions, where it is converted to other olefins like cis-5-decene. acs.org
The double bond of this compound can be functionalized in numerous ways. Ozonolysis cleaves the double bond to produce aldehydes, such as propanal. thermofisher.kr The reaction of this compound with the hydroxyl radical (OH) in the presence of NO has been studied, leading to products like CH3C(O)CH(OH)CHO and CH3C(O)CH(OH)CH(ONO2)C(O)CH3. researchgate.net Furthermore, trans-3-hexenedioic acid, a derivative of this compound, has been used as a basis for creating bifunctional cross-linking reagents for applications in mass spectrometry. nih.gov
In the realm of materials science, this compound is a precursor for the synthesis of aliphatic unsaturated polyesters. thermofisher.kr These polymers find use in coatings, adhesives, and composite materials.
The development of complex molecular architectures, often referred to as scaffolds, is a key area of modern organic synthesis. While direct examples of complex scaffold synthesis starting from this compound are specific, the principles of using simple alkenes to build up molecular complexity are well-established. For example, functionalized scaffolds like tetrahydroquinolines and benzazepines have been synthesized through reactions involving various alkene substrates. acs.orgrsc.org The reactivity of the double bond in this compound allows it to be a building block in cycloaddition reactions and other carbon-carbon bond-forming strategies to create diverse and functionalized molecular frameworks. nih.govresearchgate.net
Elucidation of Reactivity and Reaction Mechanisms of Trans 3 Hexene
Electrophilic Addition Mechanisms
Peroxyacid-Mediated Epoxidation of trans-3-Hexene (B77681)
Epoxidation is a critical reaction in organic synthesis where an alkene is converted into an epoxide. This transformation is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The epoxidation of an alkene with a peroxyacid proceeds through a concerted mechanism. In this single-step process, the π bond of the alkene attacks the electrophilic oxygen of the peroxyacid, while multiple bonds are broken and formed simultaneously in a cyclic transition state.
A key feature of this concerted reaction is its stereospecificity. The geometry of the starting alkene is retained in the epoxide product. Since the oxygen atom is delivered to the same face of the double bond (a syn-addition), a trans-alkene will invariably yield a trans-epoxide. In the case of this compound, the reaction with a peroxyacid like m-CPBA results in the formation of trans-3,4-epoxyhexane. The ethyl groups, which are on opposite sides of the double bond in the reactant, remain on opposite sides of the newly formed three-membered epoxide ring.
| Reactant | Reagent | Mechanism Type | Addition Stereochemistry | Product | Product Stereochemistry |
|---|---|---|---|---|---|
| This compound | Peroxyacid (e.g., m-CPBA) | Concerted | Syn-addition | trans-3,4-Epoxyhexane | Trans |
The epoxide ring of trans-3,4-epoxyhexane is susceptible to nucleophilic attack, particularly under acidic conditions which activate the epoxide by protonating the oxygen atom. The acid-catalyzed hydrolysis of an epoxide is a method for forming a 1,2-diol (a vicinal diol).
The mechanism involves the protonation of the epoxide oxygen, followed by a backside nucleophilic attack by a water molecule on one of the epoxide carbons. This SN2-like attack occurs from the side opposite the protonated oxygen, leading to an inversion of stereochemistry at the site of attack. Because the two C-O bonds are on opposite faces of the molecule, this process is termed anti-dihydroxylation.
When trans-3,4-epoxyhexane undergoes acid-catalyzed hydrolysis, the resulting product is (3R,4S)-hexane-3,4-diol, a meso compound. The anti-addition of the two hydroxyl groups to the trans-epoxide results in a product with an internal plane of symmetry, rendering it achiral.
| Starting Material | Conditions | Mechanism | Stereochemical Result | Final Product |
|---|---|---|---|---|
| trans-3,4-Epoxyhexane | Aqueous Acid (H₃O⁺) | SN2-like backside attack | Anti-dihydroxylation | (3R,4S)-hexane-3,4-diol (meso) |
Hydrohalogenation with Hydrogen Halides (HX)
Hydrohalogenation involves the addition of a hydrogen halide (like HBr or HCl) across the double bond of an alkene. The stereochemical outcome of this reaction is highly dependent on the specific hydrogen halide and the reaction conditions, as it is dictated by the nature of the reaction intermediate. It is important to note that the concepts of anti-addition and the formation of erythro/threo isomers are most precisely applied to reactions creating two adjacent stereocenters, such as dihalogenation (addition of X₂). Hydrohalogenation of 3-hexene (B12438300) creates only one new stereocenter (at C-3), yielding 3-halohexane. The following sections analyze the stereochemical principles of related electrophilic additions to provide a comprehensive understanding.
While the standard ionic addition of HBr to an alkene proceeds through a carbocation and is not stereospecific, the related reaction of dihalogenation (e.g., addition of Br₂) provides a classic example of stereospecific anti-addition. brainly.com In this reaction, the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring intermediate blocks one face of the molecule. The remaining bromide ion must then attack from the opposite face in an SN2-like manner.
For a symmetrical alkene like this compound, this strict anti-addition pathway results in the formation of a specific stereoisomer. The addition of Br₂ to this compound yields meso-3,4-dibromohexane. brainly.com In contrast, the radical addition of HBr, which occurs in the presence of peroxides, proceeds through a radical chain mechanism and is not stereoselective, leading to a mixture of syn and anti addition products. chemistrysteps.com
The addition of hydrogen halides such as HCl to an alkene is typically non-stereospecific. chemistrysteps.comlibretexts.orgchegg.com The mechanism involves the protonation of the alkene's double bond to form a carbocation intermediate. masterorganicchemistry.comleah4sci.com This carbocation is sp²-hybridized and has a trigonal planar geometry. chadsprep.comchemistrysteps.com
Because the carbocation is flat, the nucleophilic halide ion (Cl⁻) can attack from either face (top or bottom) with roughly equal probability. libretexts.orgchemistrysteps.com This lack of facial selectivity means that both syn-addition and anti-addition products can be formed. If the reaction were to create two adjacent stereocenters, this non-stereospecificity would result in a mixture of all possible stereoisomers, including both erythro and threo pairs. The terms erythro and threo are used to describe the relative stereochemistry of two adjacent chiral centers, with erythro isomers having similar substituents on the same side in a Fischer projection, and threo isomers having them on opposite sides. chemistrysteps.com Since the addition of HCl to either cis- or this compound yields the same product, 3-chlorohexane, with a racemic mixture at the single new stereocenter, the reaction is considered not stereospecific. chemistrysteps.comchegg.com
| Reaction | Intermediate | Geometry of Intermediate | Nucleophilic Attack | Stereospecificity |
|---|---|---|---|---|
| Dihalogenation (e.g., Br₂) | Cyclic Bromonium Ion | Three-membered ring | Backside attack only (Anti) | Yes (Anti-addition) |
| Hydrohalogenation (e.g., HCl) | Carbocation | Trigonal Planar | Attack from both faces (Syn and Anti) | No |
Halogenation Reactions (e.g., Bromine Addition)
The halogenation of alkenes, such as the addition of bromine (Br₂) to this compound, is a fundamental reaction in organic chemistry that proceeds through a well-defined mechanism, leading to the formation of vicinal dihalides. This reaction is characterized by its high degree of stereoselectivity.
The addition of bromine to this compound is a stereospecific reaction that exclusively yields the anti-addition product. This means the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism involves the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.combrainly.comlibretexts.org The incoming bromine molecule is polarized as it approaches the electron-rich double bond of the alkene. libretexts.org The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. brainly.comlibretexts.org
This rigid, cyclic intermediate shields one face of the former double bond. libretexts.org Consequently, the bromide ion, acting as a nucleophile, can only attack from the opposite (anti) face. masterorganicchemistry.comlibretexts.org This backside attack, analogous to an SN2 reaction, results in the opening of the bromonium ion ring and the formation of a vicinal dibromide with the two bromine atoms in an anti configuration. libretexts.orglibretexts.org For this compound, this anti-addition results in the formation of a meso compound, meso-3,4-dibromohexane, due to the internal plane of symmetry in the product molecule. brainly.com
The reaction of this compound with bromine typically occurs in an inert solvent like carbon tetrachloride (CCl₄) to yield 3,4-dibromohexane (B106768). masterorganicchemistry.com The formation of this product can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the protons adjacent to the bromine atoms. In mass spectrometry, the presence of two bromine atoms would be indicated by the characteristic isotopic pattern of bromine (79Br and 81Br).
| Reactant | Reagent | Product | Stereochemistry |
| This compound | Br₂ | meso-3,4-Dibromohexane | Anti-addition |
Stereoselective Dihydroxylation Pathways (e.g., Osmium Tetroxide Catalysis)
The dihydroxylation of alkenes is a process that converts them into vicinal diols (glycols), compounds with hydroxyl groups on adjacent carbons. libretexts.org The use of osmium tetroxide (OsO₄) is a reliable method for the syn-dihydroxylation of alkenes, meaning both hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.org
The reaction proceeds through a concerted mechanism where the osmium tetroxide adds across the double bond of this compound to form a cyclic osmate ester intermediate. jove.commasterorganicchemistry.com This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the diol and a reduced form of osmium. libretexts.orglibretexts.org Due to the concerted nature of the initial addition, the stereochemistry of the starting alkene is preserved in the product. masterorganicchemistry.com The syn-addition of two hydroxyl groups to this compound results in the formation of a racemic mixture of (3R,4R)-hexane-3,4-diol and (3S,4S)-hexane-3,4-diol. jove.com
To overcome the toxicity and high cost of osmium tetroxide, catalytic versions of this reaction have been developed. wikipedia.org In these methods, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide, to regenerate the osmium tetroxide in situ, allowing the catalytic cycle to continue. libretexts.orgwikipedia.org
| Starting Alkene | Reagents | Product Stereochemistry | Specific Product from this compound |
| This compound | 1. OsO₄ (catalytic) | Syn-addition | Racemic mixture of (3R,4R) and (3S,4S)-hexane-3,4-diol |
| 2. NMO |
Regioselective Thiocyanation Studies with Lewis Acids and Radical Initiators
Thiocyanation of alkenes involves the addition of a thiocyanate (B1210189) group (-SCN) across the double bond. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions, specifically the use of Lewis acids or radical initiators.
With Lewis acids, the reaction generally proceeds through an electrophilic addition mechanism. A Lewis acid can activate a thiocyanating agent, making it more electrophilic. nih.gov This electrophile is then attacked by the alkene's π-bond, leading to the formation of a carbocation intermediate. The thiocyanate anion then attacks the carbocation, resulting in the final product. The regioselectivity is governed by the stability of the carbocation intermediate, following Markovnikov's rule where the thiocyanate group adds to the more substituted carbon.
Under radical conditions, the reaction is initiated by the formation of a thiocyanate radical. This can be achieved using a radical initiator which abstracts an atom from a thiocyanate precursor. acs.org The thiocyanate radical then adds to the double bond of the alkene to form a carbon-centered radical intermediate. acs.org This radical can then abstract an atom from another molecule to propagate the radical chain and form the product. The regioselectivity in radical additions is often anti-Markovnikov, as the more stable radical intermediate is formed.
Recent research has explored various methods for the thiocyanation of alkenes, including photocatalytic and electrochemical approaches, which offer greener alternatives to traditional methods. rsc.org These methods often involve the generation of a thiocyanate radical, which then adds to the alkene. rsc.org
Radical Reactions and Oxidation Processes
The reaction of this compound with hydroxyl radicals (OH) is an important process, particularly in atmospheric chemistry. nih.gov The primary mechanism for this reaction is the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. umich.edu This initial addition is the dominant pathway at lower temperatures. umich.edu
At higher temperatures, H-atom abstraction from the allylic positions becomes a more significant reaction pathway. umich.edu The rate and branching fractions of these reactions are temperature-dependent. Computational studies have shown that for temperatures below 450 K, OH addition is the most important reaction pathway for this compound. umich.edu
The resulting hydroxyalkyl radical can then react further, typically with molecular oxygen in the atmosphere, to form a peroxy radical. researchgate.net This peroxy radical can then undergo a series of reactions leading to the formation of various oxidation products, including aldehydes, ketones, and other oxygenated volatile organic compounds. nih.gov
Experimental studies have determined the rate coefficients for the reaction of OH radicals with hexene isomers. For instance, the rate coefficient for the reaction of OH with cis-3-hexene (B1361246) has been measured to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.org Theoretical calculations for this reaction are in good agreement with experimental values. rsc.org
| Reaction | Temperature Dependence | Primary Products |
| This compound + OH | Addition dominates at < 450 K | Hydroxyalkyl radical |
| Abstraction significant at > 1000 K | Alkenyl radical |
Reactions with Alkoxy Radicals (e.g., (Me)3CO• radical)
The reaction of this compound with alkoxy radicals, such as the tert-butoxy (B1229062) radical ((Me)3CO•), proceeds primarily through two competing mechanisms: hydrogen atom abstraction and addition to the double bond. The tert-butoxy radical is a key intermediate in various chemical processes and its reactivity with alkenes is well-established.
The interaction between a tert-butoxy radical and this compound can initiate two main pathways:
Allylic H-atom Abstraction: The radical abstracts a hydrogen atom from one of the allylic C-H bonds (at the C2 or C5 position) of this compound. This is often the major reaction pathway for alkenes with accessible allylic hydrogens, resulting in the formation of tert-butanol (B103910) and a resonance-stabilized hexenyl radical. researchgate.net
Addition to the Double Bond: The tert-butoxy radical can add to one of the carbons of the double bond (C3 or C4), forming a carbon-centered radical intermediate. researchgate.net
The subsequent fate of the carbon-centered radical formed from the addition pathway can lead to more complex mechanisms. An "addition-addition-elimination" channel could be conceptualized as the initial radical adduct reacting further, for instance, with molecular oxygen (addition), followed by a sequence of steps that ultimately lead to the elimination of a stable molecule and the formation of a final product.
A detailed potential energy surface (PES) analysis for the reaction of this compound with tert-butoxy radicals would computationally model the energy landscape of the competing abstraction and addition pathways. Such an analysis would calculate the energies of the reactants, transition states, intermediates, and products for each channel.
The relative heights of the energy barriers for the transition states of the abstraction and addition steps would determine the theoretical branching ratio of the initial reaction under kinetic control. A lower activation barrier for allylic hydrogen abstraction compared to addition would correlate with a higher yield of abstraction products, such as the hexenyl radical and tert-butanol. Conversely, if the addition pathway had a lower energy barrier, the corresponding radical adduct would be the predominant initial product. The product distribution is thus directly correlated with the features of the potential energy surface. While specific PES studies for this compound with alkoxy radicals are not detailed, the general principle holds that the regioselectivity and chemoselectivity are governed by the relative stabilities of the transition states. researchgate.net
Ozonolysis Mechanisms and Intermediate Chemistry
Ozonolysis is an organic reaction where ozone cleaves the unsaturated bonds of alkenes. The ozonolysis of this compound is a key atmospheric reaction that proceeds through a well-defined mechanism involving highly reactive intermediates.
The ozonolysis of this compound begins with the 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide (a molozonide). researchgate.netchegg.com This primary ozonide rapidly decomposes via cycloreversion into two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.netchegg.com
For the symmetrical this compound, this decomposition yields propanal (CH3CH2CHO) and the propanal oxide Criegee intermediate (CH3CH2CHOO). chegg.com
Primary Ozonide Decomposition:
this compound + O₃ → Primary Ozonide → Propanal + Propanal Oxide (Criegee Intermediate)
The nascent Criegee intermediates are formed with a high degree of internal energy due to the exothermicity of the reaction. chegg.com These "hot" CIs can then either undergo unimolecular decay (e.g., to form OH radicals) or be collisionally stabilized by the surrounding bath gas (e.g., N₂ or O₂ in the atmosphere). chegg.com This latter process results in the formation of Stabilized Criegee Intermediates (SCIs). For symmetrical trans alkenes like this compound, the Criegee intermediates are formed with a syn/anti ratio of approximately 50:50. chegg.com These stabilized intermediates are significant as they can participate in bimolecular reactions with other atmospheric species like SO₂, NO₂, and water.
| Reactant | Key Intermediate | Primary Products | Reference |
|---|---|---|---|
| This compound | Primary Ozonide | Propanal and Propanal Oxide (Criegee Intermediate) | researchgate.netchegg.com |
| Propanal Oxide (excited) | - | Stabilized Criegee Intermediate (SCI) or decomposition products (e.g., •OH) | chegg.com |
Oligomerization Mechanisms Involving SCI and Peroxy Radicals (RO2)
The ozonolysis of alkenes like this compound is a significant atmospheric process that contributes to the formation of secondary organic aerosol (SOA). A key mechanism in the formation and growth of these aerosol particles involves oligomerization reactions featuring stabilized Criegee intermediates (SCI) and organic peroxy radicals (RO2).
During the ozonolysis of this compound, the ozone molecule reacts with the carbon-carbon double bond to form a primary ozonide, which rapidly decomposes to form a carbonyl and a Criegee intermediate. The Criegee intermediate can be collisionally stabilized, forming an SCI. Research has shown that oligomers are dominant components of SOA formed from this compound ozonolysis. nih.gov The proposed formation mechanism for these oligomers involves the sequential addition of SCI to RO2 radicals. nih.gov This process leads to the formation of high-molecular-weight compounds that contribute to new particle formation and growth. bris.ac.uk
Studies using mass spectrometry have identified oligomers with repeating units corresponding to the mass of the Criegee intermediate, supporting the RO2 + n(SCI) reaction pathway. bris.ac.uk The relative contribution of longer oligomers is greater in smaller particles, suggesting their crucial role in the initial stages of particle nucleation and growth. nih.gov Environmental conditions, such as relative humidity, can influence these pathways; water vapor can scavenge SCI, thereby suppressing oligomer formation. nih.gov However, under humid conditions, acid-catalyzed reactions in the particle phase can lead to the formation of other compounds like peroxyhemiacetals. nih.gov The prevalence of this oligomerization mechanism highlights a key difference in the atmospheric processing of small alkenes like this compound compared to larger, more complex alkenes. nih.gov
Combustion and High-Temperature Oxidation Chemistry
The combustion and high-temperature oxidation of this compound are complex processes governed by a variety of competing reaction pathways. The reactivity and product formation are highly dependent on conditions such as temperature and pressure.
The ignition behavior of this compound has been investigated using reflected shock tubes, which allow for the study of combustion characteristics at high temperatures and pressures. Ignition delay time (IDT), the period between the initial compression and the onset of rapid combustion, is a key parameter measured in these experiments. tamu.edu
Comparative studies of linear hexene isomers have shown that the position of the double bond significantly influences autoignition behavior. At intermediate temperatures (630–850 K), this compound is the least reactive of the linear isomers, exhibiting the longest ignition delay times compared to 1-hexene (B165129) and trans-2-hexene (B1208433). umich.edu This difference in reactivity is attributed to the stability of the intermediate radicals formed and the specific reaction pathways that dominate at these conditions. umich.edu At higher temperatures (above 1000 K), the differences in reactivity between the isomers can change as different reaction mechanisms become dominant. umich.edu
Ignition Delay Time Reactivity of Linear Hexene Isomers (Intermediate Temperatures)
| Isomer | Relative Reactivity | Ignition Delay Time (IDT) |
|---|---|---|
| 1-Hexene | Most Reactive | Shortest |
| trans-2-Hexene | Intermediate | Intermediate |
| This compound | Least Reactive | Longest |
Data derived from studies at pressures of 6.8 to 8.5 bar and temperatures of 630 to 850 K. umich.edu
At high temperatures, typically above 1200 K, the thermal decomposition of this compound is dominated by the scission of the allylic C-C bond. umich.edu The allylic C-C bond is the single bond adjacent to the double bond (C-C-C=C), which is significantly weaker than other C-C bonds in the molecule.
For this compound (CH3-CH2-CH=CH-CH2-CH3), the allylic C-C bonds are between C2-C3 and C4-C5. Cleavage at these positions results in the formation of smaller, resonance-stabilized radicals. Specifically, the primary decomposition pathway is:
C2H5-CH=CH-C2H5 → C2H5-CH=CH• + •C2H5
Kinetic modeling is essential for understanding the intricate network of reactions that occur during the combustion of this compound. Reaction pathway analysis of these models reveals the dominant fuel consumption routes under different conditions.
At temperatures below 450 K, the most important reaction pathway for this compound consumption is the addition of hydroxyl (OH) radicals to the double bond. umich.edu Conversely, at high temperatures (above 1000 K), the dominant pathway shifts to H-atom abstraction by radicals, with over 70% of the abstraction occurring at the allylic hydrogen positions. umich.edu In high-temperature regions, initiation reactions, such as the allylic C-C bond scission discussed previously, also play a dominant role. umich.edu
Hydrogenation to Saturated Products (Hexane)
This compound can be converted to its corresponding saturated alkane, n-hexane, through a process called catalytic hydrogenation. This addition reaction involves the addition of two hydrogen atoms across the double bond, resulting in a saturated hydrocarbon. askfilo.com
The reaction is typically carried out in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). askfilo.comrsc.org The process occurs in several steps:
Adsorption of the alkene (this compound) and molecular hydrogen (H2) onto the surface of the catalyst.
Cleavage of the H-H bond, with the hydrogen atoms binding to the metal surface.
Stepwise transfer of two hydrogen atoms from the metal surface to the carbons of the double bond.
Desorption of the resulting saturated product (n-hexane) from the catalyst surface.
CH3-CH2-CH=CH-CH2-CH3 (this compound) + H2 --(Catalyst)--> CH3-CH2-CH2-CH2-CH2-CH3 (n-Hexane)
This reaction is thermodynamically favorable and exothermic. This compound is one of several hexene isomers that all yield n-hexane upon complete hydrogenation. askfilo.com
Isomerization and Rearrangement Mechanisms
During combustion, H-atom abstraction from this compound leads to the formation of hexenyl radicals. These radicals can undergo isomerization, where the radical position migrates along the carbon chain. osti.gov This is particularly important because it can lead to the formation of more stable, resonance-stabilized allylic radicals from less stable alkenyl radicals. osti.gov The position of the double bond plays a crucial role in determining the potential isomerization pathways and the stability of the resulting radical intermediates. osti.gov
Furthermore, the double bond itself provides rigidity to the molecule. However, for allylic radicals, the model assumes that isomerization between (Z) or cis and (E) or trans geometries can occur more readily. osti.gov These isomerization reactions of hexenyl radicals are considered to play a significant role in the chemistry and interactions among the different n-hexene isomers under reactive conditions. osti.gov
Stereoisomerization (cis/trans Equilibration)
The conversion between cis- and this compound is a reversible process that can be catalyzed to reach a thermodynamic equilibrium. Iodine is a classic and effective catalyst for this stereoisomerization.
The iodine-catalyzed isomerization of alkenes, including the equilibration of cis- and this compound, is understood to proceed through a radical chain mechanism. The process is initiated by the thermal or photochemical dissociation of molecular iodine (I₂) into iodine atoms (I·). uregina.caresearchgate.net The subsequent steps involve the reversible addition of an iodine atom to the double bond of the alkene, forming a substituted iodoalkyl radical intermediate. uregina.ca
The established mechanism involves three main steps:
Addition: An iodine atom adds to the carbon-carbon double bond of either cis- or this compound. This addition breaks the π-bond and forms a C-I single bond, resulting in a 3-iodo-3-hexyl radical intermediate.
Rotation: Within the 3-iodo-3-hexyl radical intermediate, rotation can occur around the former double bond, which is now a carbon-carbon single bond. This rotation allows for the interconversion between the syn and anti conformations of the radical.
Elimination: The iodine atom is subsequently eliminated from the radical intermediate, reforming the carbon-carbon double bond. Depending on the conformation of the radical at the moment of elimination, either the cis- or trans-isomer of 3-hexene is formed.
This process continues until a thermodynamic equilibrium is reached between the cis and trans isomers.
Computational studies on the iodine-catalyzed isomerization of 1,2-disubstituted alkenes provide insight into the energetics of the process, which can be extended to 3-hexene. uregina.caresearchgate.netnih.govsemanticscholar.org These studies focus on the stability of the iodo-intermediate and the energy barriers associated with the rotational step.
Research indicates that the iodo-intermediates in this catalytic cycle are generally weakly stable. uregina.caresearchgate.netnih.govsemanticscholar.org For a series of 1,2-disubstituted alkenes, the stability of these intermediates has been found to be less than 7 kJ mol⁻¹. uregina.caresearchgate.netnih.govsemanticscholar.org The relative instability of these intermediates is attributed to the interruption of the alkene's conjugation upon the attachment of the iodine atom. uregina.caresearchgate.netnih.govsemanticscholar.org
| Parameter | General Computational Finding for 1,2-Disubstituted Alkenes | Implication for trans-3-Hexene Isomerization |
|---|---|---|
| Iodo-Intermediate Stability | Weakly stable, with a binding energy of less than 7 kJ mol⁻¹ uregina.caresearchgate.netnih.govsemanticscholar.org | The 3-iodo-3-hexyl radical is a transient species. |
| Rate-Determining Step | Internal rotation of the iodo-intermediate uregina.caresearchgate.netnih.govsemanticscholar.org | The speed of cis-trans equilibration is controlled by the rotational barrier. |
| Factor Influencing Rotational Barrier | Steric hindrance uregina.caresearchgate.netnih.govsemanticscholar.org | The interaction between the two ethyl groups during rotation dictates the energy barrier. |
Positional Isomerization Mechanisms of Hexene Isomers
Positional isomerization involves the migration of the carbon-carbon double bond along the carbon chain, leading to the formation of different structural isomers of hexene. For this compound, this would result in the formation of 1-hexene and 2-hexene (B8810679). These isomerizations are typically catalyzed by acids, bases, or transition metals.
Acid-Catalyzed Isomerization: In the presence of a Brønsted acid, the double bond of an alkene can be protonated, leading to the formation of a carbocation intermediate. For 3-hexene, this would result in a 3-hexyl carbocation. A subsequent deprotonation step, where a proton is removed from an adjacent carbon, can lead to the formation of a different alkene isomer. The reaction generally proceeds to form the most thermodynamically stable alkene.
Base-Catalyzed Isomerization: Strong bases can facilitate double bond migration by abstracting a proton from a carbon atom allylic to the double bond, forming a resonance-stabilized allylic carbanion. Reprotonation of this intermediate at a different position results in the isomerized alkene.
Transition Metal-Catalyzed Isomerization: Many transition metal complexes are effective catalysts for the positional isomerization of alkenes. nih.govresearchgate.net Common mechanisms involve the formation of a metal-hydride species which then adds to the alkene double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the metal-hydride catalyst and releases the isomerized alkene. Another prevalent mechanism involves the formation of a π-allyl metal complex. nih.gov This occurs through the oxidative addition of an allylic C-H bond to the metal center. Reductive elimination from this intermediate can then yield the isomerized product. nih.gov
Catalysis and Catalytic Transformations Involving Trans 3 Hexene
Tandem Catalytic Processes
Tandem, or one-pot, reactions offer significant advantages in chemical synthesis by reducing the number of separate purification steps, saving time, and minimizing waste. trans-3-Hexene (B77681) is a valuable substrate in such processes, particularly in sequences involving isomerization and metathesis.
A notable application of this compound is its conversion to heavier linear olefins through a tandem ruthenium-catalyzed biphasic isomerization/metathesis sequence. acs.org This process ingeniously combines two distinct catalytic cycles in a single pot. The strategy relies on modulating the different rates of olefin isomerization and metathesis by physically separating the catalysts into two immiscible liquid phases. acs.org Typically, an ionophilic metathesis catalyst is sequestered in an ionic liquid phase, while the isomerization catalyst remains in a non-polar organic phase where the substrate, this compound, is located. acs.org
The process begins with the isomerization of this compound to 1-hexene (B165129), often facilitated by "alkene zipper" catalysts like [CpRu(P–N)(MeCN)]X. acs.org The newly formed terminal alkene, 1-hexene, can then migrate to the ionic phase to undergo homometathesis, catalyzed by a tungsten-based catalyst such as W(NAr)(C₃H₆)(pyr)(OHIPT), which is selectively reactive toward terminal olefins. acs.org This sequence effectively transforms an internal alkene into longer-chain products. acs.orgacs.org
This tandem strategy has also been extended to chemoenzymatic processes. For instance, a ruthenium-catalyzed cross-metathesis between this compound and 10-undecenoic acid has been successfully coupled with a subsequent enzymatic epoxidation step in a biphasic medium. mdpi.com
Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a double bond, is a fundamental industrial process for producing aldehydes. When applied to internal olefins like this compound, controlling the position of the formyl group (regioselectivity) is a significant challenge.
Researchers have developed highly efficient heterogeneous catalysts, such as rhodium supported on a porous organic polymer (POP), for the isomerizing hydroformylation of internal olefins. rsc.orgresearchgate.net A notable example is the Rh/CPOL-bp&PPh₃ catalyst, which demonstrates excellent performance in converting internal olefins into linear aldehydes. rsc.orgrsc.orgresearchgate.net The catalyst first isomerizes the internal double bond of this compound to the terminal position (1-hexene), which then undergoes hydroformylation with high preference for the linear product, n-heptanal. This approach achieves high regioselectivity, with linear-to-branched (l/b) aldehyde ratios reported to be as high as 93:7 for the hydroformylation of this compound. rsc.orgresearchgate.net
Interactive Table: Regioselectivity in Isomerizing Hydroformylation of Internal Olefins with Rh/CPOL-bp&PPh₃ Catalyst
| Substrate | Catalyst | Linear Aldehyde Product | Branched Aldehyde Product(s) | Linear to Branched Ratio (l/b) | Reference |
|---|---|---|---|---|---|
| This compound | Rh/CPOL-bp&PPh₃ | n-Heptanal | 2-Methylhexanal, etc. | 93:7 | rsc.orgresearchgate.net |
| 2-Heptene | Rh/CPOL-bp&PPh₃ | n-Octanal | 2-Methylheptanal, etc. | 92:8 | rsc.org |
| 2-Octene | Rh/CPOL-bp&PPh₃ | n-Nonanal | 2-Methyloctanal, etc. | 92:8 | rsc.org |
Selective Hydrogenation Catalysis
The semi-hydrogenation of alkynes is a critical reaction for the stereoselective synthesis of alkenes. The production of this compound from 3-hexyne (B1328910) is a classic example that highlights the challenges and successes in controlling the stereochemical outcome of a reaction.
The selective synthesis of one diastereomer over another from a common starting material is a hallmark of stereoselective synthesis. msu.edulibguides.com The reduction of 3-hexyne can yield either cis- or this compound, depending on the reaction conditions. libguides.com The formation of this compound is classically achieved through the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849). msu.edulibguides.com This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated.
In contrast, catalytic hydrogenation of 3-hexyne using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) results in the syn-addition of hydrogen across the triple bond, predominantly yielding cis-3-hexene (B1361246). libguides.comdoubtnut.com Therefore, the choice of reagent dictates the stereochemical outcome, allowing for the diastereoselective synthesis of either the (E) or (Z) isomer of 3-hexene (B12438300).
While the dissolving metal reduction is a classic method for producing trans-alkenes, modern catalyst development seeks to achieve this transformation under milder, catalytic conditions. The typical challenge is that most hydrogenation catalysts favor the formation of the cis-alkene. acs.org
Significant progress has been made with the development of specific ruthenium pincer complexes that are highly active and selective for the trans-semihydrogenation of internal alkynes. acs.org The mechanism of this transformation is believed to involve an initial cis-selective hydrogenation to the (Z)-alkene, which is only a kinetic intermediate. This intermediate then undergoes rapid, catalyst-mediated isomerization to the thermodynamically more stable (E)-alkene product. acs.org This stereocomplementary approach to the Lindlar reduction provides a powerful tool for accessing trans-alkenes with high selectivity. For example, using an acridine-based PNP-type ruthenium pincer complex, a variety of internal alkynes can be converted to their corresponding (E)-alkenes with excellent stereoselectivity. acs.org
Interactive Table: Trans-Selective Semi-Hydrogenation of Alkynes using a Ru-Pincer Catalyst
| Alkyne Substrate | Catalyst | Product | (E)/(Z) Ratio | Reference |
|---|---|---|---|---|
| Diphenylacetylene | Ru-1 (PNP-type) | (E)-Stilbene | >99:1 | acs.org |
| 1-Phenyl-1-propyne | Ru-1 (PNP-type) | (E)-1-Phenylpropene | >99:1 | acs.org |
| 4-Octyne | Ru-1 (PNP-type) | (E)-4-Octene | >99:1 | acs.org |
Catalysis in Stereoselective Organic Synthesis
This compound is also employed as a component in more complex stereoselective syntheses. Its specific geometry and reactivity are leveraged to construct chiral molecules with defined stereochemistry.
One key reaction is stereospecific epoxidation. The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of trans-3,4-epoxyhexane. libretexts.org The reaction is stereospecific because the oxygen atom is delivered to the same face of the double bond, preserving the trans relationship of the ethyl groups. Subsequent acid-catalyzed ring-opening of this epoxide with water proceeds via an anti-addition mechanism, yielding a racemic mixture of (3R,4R)- and (3S,4S)-3,4-hexanediol. libretexts.org
Furthermore, this compound participates in powerful carbon-carbon bond-forming reactions like olefin cross-metathesis. In the total synthesis of complex natural products, a fragment containing a double bond can be coupled with this compound (or its isomer, cis-3-hexene) using a Grubbs catalyst to elongate a carbon chain and install a new double bond with a specific geometry. rsc.org This strategy has been applied in chemoenzymatic tandem sequences where the cross-metathesis of this compound with a functionalized olefin is followed by a stereoselective enzymatic transformation on the newly formed product. mdpi.com
Chiral Catalysts for Asymmetric Epoxidation
The asymmetric epoxidation of alkenes is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically enriched epoxides, which are versatile building blocks. While data specifically for this compound is limited in readily available literature, the performance of several classes of chiral catalysts with other trans-alkenes provides significant insight into their potential applicability. Key among these are manganese and cobalt salen complexes, as well as organocatalysts like the Shi catalyst.
Manganese-Salen Complexes: Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are highly effective for the asymmetric epoxidation of unfunctionalized alkenes. rsc.orgpsu.edu These catalysts, often used with an oxidant like sodium hypochlorite (B82951) (NaOCl) or a urea-hydrogen peroxide adduct, can achieve high yields and enantioselectivities. rsc.orgresearchgate.net For instance, new chiral Mn(III)-salen complexes have been synthesized and shown to catalyze the asymmetric epoxidation of substituted styrenes and chromenes with yields up to 98% and enantiomeric excesses (ee's) reaching 88%. rsc.org The reusability of these catalysts has also been demonstrated, although a gradual decrease in yield may be observed over successive runs, the enantioselectivity often remains consistent. rsc.org The nature of the N-oxide axial base and the reaction medium, such as organic carbonates, can also influence the reaction's efficiency and selectivity. researchgate.net
Cobalt-Salen Complexes: Chiral cobalt-salen complexes are particularly renowned for their application in the hydrolytic kinetic resolution (HKR) of terminal epoxides, a process that provides access to both enantioenriched epoxides and diols. researchgate.netsigmaaldrich.comscispace.com This reaction is catalyzed by a Co(III) species, which can be generated in situ from a Co(II) precursor. sigmaaldrich.com The HKR has shown extraordinary substrate generality, achieving excellent yields and enantioselectivities greater than 99% for the unreacted epoxide. researchgate.netscispace.com The mechanism is understood to be a bimetallic process, where one Co(III)-salen complex activates the epoxide as a Lewis acid, while another acts as a nucleophilic (salen)Co-OH catalyst. researchgate.net The counter-ion associated with the cobalt center has a significant impact on the reaction rate. researchgate.net
Shi-Type Organocatalysts: Fructose-derived organocatalysts, developed by Shi and coworkers, are effective for the asymmetric epoxidation of trans-alkenes. science.gov These non-metal catalysts offer an alternative, environmentally benign approach to epoxidation.
The table below summarizes representative data for the asymmetric epoxidation of various alkenes using these catalyst types.
| Catalyst Type | Alkene Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| Chiral Mn(III)-Salen | Styrene | NaOCl | 95-98 | 29-88 | rsc.org |
| Chiral Mn(III)-Salen | Indene (B144670) | Urea-H₂O₂ | >99 | 56-99 | researchgate.net |
| Chiral Co(III)-Salen (HKR) | Racemic Terminal Epoxides | Water | >99 (epoxide) | >99 (epoxide) | researchgate.netscispace.com |
| Chiral Iminium Salt | 1-Phenylcyclohexene | Oxone | 80 | 71 | psu.edu |
| Vanadium-based MOF | trans-2-Hexene-1-ol | TBHP | 46-97 | N/A | researchgate.net |
Note: This table presents data for various alkenes to illustrate catalyst performance. N/A indicates data not available.
Mechanistic Studies of Catalyst Activity and Selectivity
Understanding the mechanism of a catalytic reaction is crucial for optimizing its activity and selectivity. For transformations involving this compound and related alkenes, mechanistic studies, including kinetic analyses and computational modeling, have provided valuable insights.
The epoxidation of alkenes by metal-salen complexes is believed to proceed via an active metal-oxo intermediate. researchgate.net Kinetic investigations into the epoxidation of indene with a chiral Mn(III)-salen catalyst indicated a first-order dependence on the concentrations of both the catalyst and the oxidant, while being independent of the initial substrate concentration. researchgate.net This suggests that the formation of the active oxidizing species is the rate-determining step.
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition states of epoxidation reactions. For the epoxidation of cis/trans alkene pairs by dimethyldioxirane (B1199080) (a model for oxidation by Shi-type catalysts), calculations support a concerted, exothermic process proceeding through a spiro transition state. wm.edu DFT studies on the Sharpless asymmetric epoxidation have modeled the dimeric pentacoordinate titanium catalyst and examined the transition structures for oxygen transfer to various allylic alcohols. wayne.edu These studies highlight the importance of catalyst structure and substrate-catalyst interactions in determining enantioselectivity. wayne.edu Similarly, DFT has been used to study the epoxidation of allylic alcohols catalyzed by molecular analogues of heterogeneous Ti-silicalite catalysts, revealing that the rate-determining step involves the heterolytic activation of hydrogen peroxide and the subsequent electrophilic oxygen transfer. acs.org
In the context of Co-salen catalyzed reactions, mechanistic studies of the hydrolytic kinetic resolution (HKR) of epoxides have revealed a cooperative bimetallic mechanism. researchgate.net Kinetic data often show a second-order dependence on the catalyst concentration, implicating two metal-salen units in the rate-limiting step. ucla.edu One metal center activates the epoxide, while the other delivers the nucleophile (water). researchgate.netucla.edu This understanding has allowed for the optimization of the reaction, for example, by using a mixture of Co(III)-salen complexes with different counter-ions to accelerate the catalysis. researchgate.net
The selectivity of catalytic reactions can also be influenced by the electronic properties of the catalyst. A study on the catalytic epoxidation of this compound using various bis(2-aryl-4,5,6,7-tetrahydroindenyl)titanocene dichloride complexes showed that both electron-donating and electron-withdrawing groups on the aryl substituent enhanced the number of turnovers compared to the unsubstituted phenyl complex. researchgate.net This demonstrates that electronic tuning of the ligand framework can directly impact catalyst activity.
Computational and Theoretical Chemistry Studies of Trans 3 Hexene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of trans-3-hexene (B77681) and its reactive intermediates. These calculations form the basis for predicting reaction outcomes and rates.
Density Functional Theory (DFT) and ab initio methods are widely employed to study this compound. DFT methods, such as the popular B3LYP functional, have been used to investigate reaction mechanisms. For instance, the mechanism of the reaction between the (Me)3CO• radical and this compound in a benzene (B151609) solvent was explored using the B3LYP/6–311++G(d,p)//B3LYP/6–31G(d)+ZPVE level of theory. researchgate.netsciengine.com Similarly, DFT calculations at the B3LYP/def2-TZVPP level were utilized to understand the electronic nature and reactivity of a monosubstituted carbene with this compound, demonstrating the stereospecific formation of products. researchgate.net
Ab initio calculations, which are based on first principles without empirical parameterization, have also been applied. These methods were used to study the intermolecular interactions between this compound (as a model for a functional group in hydroxytelechelic polybutadiene) and carbon dioxide, calculating the stabilization energies of the resulting dimers. ebi.ac.uknih.gov Furthermore, ab initio transition state modeling has been crucial in evaluating the rates and branching fractions of the reactions between this compound and the hydroxyl (OH) radical. umich.eduumich.edu These studies have shown that at temperatures below 450 K, OH addition to the double bond is the predominant pathway, whereas H-atom abstraction becomes the dominant reaction path at temperatures above 1000 K. umich.eduumich.edu
A comparative table of DFT and ab initio applications is presented below.
| Research Area | Method/Level of Theory | Key Findings |
| Reaction with (Me)3CO• radical | B3LYP/6–311++G(d,p)//B3LYP/6–31G(d) | Identified abstraction-addition and addition-addition-elimination channels. researchgate.net |
| Reaction with a carbene | B3LYP/def2-TZVPP | Explained the stereospecific formation of syn and anti products from cis- and this compound, respectively. researchgate.net |
| Interaction with CO2 | Ab initio calculations | Determined the stabilization energy of the this compound-CO2 dimer to be -2.5 kcal/mol. ebi.ac.uk |
| Reaction with OH radical | Ab initio transition state modeling | Showed OH addition is dominant at T < 450 K, while H-atom abstraction dominates at T > 1000 K. umich.edu |
| Hydrodeoxygenation (HDO) | DFT computational framework | Elucidated the HDO mechanism by calculating transition state barriers for competing pathways. researchgate.net |
For calculations demanding high accuracy, particularly for energy determination, Coupled Cluster (CC) theory is often considered the "gold standard". maplesoft.comfaccts.de Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) provide highly accurate results, though they are computationally expensive. maplesoft.comnih.gov The barrier height for the addition of an OH radical to 3-hexene (B12438300), for example, was computed to be -0.21 kcal/mol at the high-accuracy CCSD(T)/CBS//BHandHLYP/6-311G(d,p) level of theory. researchgate.net
To make these high-accuracy calculations feasible for larger systems, more efficient implementations like the Domain-Based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method have been developed. faccts.deresearchgate.net The DLPNO-CCSD(T) method can achieve results with an accuracy of 1 kcal/mol or better compared to canonical CCSD(T) but with significantly reduced computational cost, making it applicable to molecules with hundreds of atoms. researchgate.netresearchgate.net This method is particularly valuable for obtaining accurate interaction energies and singlet-triplet energy gaps in reactive systems. acs.org By tightening the calculation thresholds, mean absolute errors can be reduced to less than 0.25 kcal/mol. researchgate.net
The choice of basis set and computational model is critical for obtaining reliable results and is tailored to the specific problem. For the reaction of the (Me)3CO• radical with this compound, a combination of the B3LYP functional with the 6-31G(d) basis set for geometry optimization and the larger 6-311++G(d,p) basis set for single-point energy calculations was employed. researchgate.net In another study, the B3LYP functional was paired with the def2-TZVPP basis set. researchgate.net
When calculating reaction rate coefficients, the selection is even more crucial. For the reaction of 3-hexene with the OH radical, various functionals (M06-2X, B3LYP-D3) and basis sets (cc-pVDZ, cc-pVTZ, aug-cc-pVDZ, aug-cc-pVTZ) were evaluated. researchgate.net It was noted that double-zeta basis sets were insufficient for calculating precise rate coefficients. researchgate.net A common high-level approach involves a multi-step computational model: optimizing the geometry and calculating vibrational frequencies at a lower level of theory (e.g., DFT with a functional like BHandHLYP), followed by a high-accuracy single-point energy calculation using a more robust method like CCSD(T) with a large basis set or an extrapolation to the complete basis set (CBS) limit. researchgate.net
| Reaction | Computational Model | Basis Set(s) | Purpose |
| This compound + (Me)3CO• | B3LYP | 6-31G(d) for geometry, 6-311++G(d,p) for energy | Mechanism study. researchgate.net |
| This compound + Carbene | B3LYP | def2-TZVPP | Study of electronic nature and reactivity. researchgate.net |
| 3-Hexene + OH | CCSD(T)//M06-2X | aug-cc-pVTZ | Rate coefficient calculation. researchgate.net |
| 3-Hexene + OH | CCSD(T)//BHandHLYP | 6-311G(d,p) with CBS extrapolation | High-accuracy energy barrier calculation. researchgate.net |
Potential Energy Surface (PES) Mapping and Transition State Characterization
Mapping the potential energy surface (PES) is essential for understanding the complete landscape of a chemical reaction. It involves locating minima corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states.
For the reaction of this compound with the (Me)3CO• radical, analysis of the PES revealed two distinct elementary channels: an abstraction-addition pathway and an addition-addition-elimination pathway, with the former being the major contributor. researchgate.net In the epoxidation of this compound, a concerted mechanism involving a four-part, circular transition state is proposed. Similarly, the reaction with meta-chloroperoxybenzoic acid proceeds through a cyclic transition state where oxygen is transferred to the double bond.
Computational studies have also been used to characterize the transition states in the reaction of this compound with OH radicals. umich.eduumich.edu These models help to rationalize the competition between different reaction pathways, such as addition versus abstraction, under various temperature conditions. umich.eduumich.edu
Reaction Rate Coefficient Calculations and Kinetic Modeling
Theoretical calculations are instrumental in determining reaction rate coefficients, which are vital inputs for kinetic models that simulate complex chemical systems like combustion.
Kinetic modeling of this compound ignition has been performed, with studies focusing on improving existing reaction mechanisms, such as the Lawrence Livermore National Laboratory (LLNL) model. acs.org These modified mechanisms provide better predictions of ignition delay times measured in shock tubes and rapid compression machines. acs.org Reaction pathway analysis based on these models indicates that initiation reactions dominate the this compound system in high-temperature regions. umich.edu
Calculations of the reaction between this compound and the OH radical have provided crucial kinetic data. umich.eduumich.eduresearchgate.net The results indicate that OH addition to the double bond is the most significant reaction pathway at temperatures below 450 K, while H-atom abstraction from the allylic position is the dominant path above 1000 K. umich.eduumich.edu An exceptionally low rate coefficient of 0.05 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ was predicted for the this compound + OH reaction by one study. researchgate.net
Canonical Variational Transition-State Theory (CVT) is a refined version of conventional transition-state theory used for calculating reaction rates. iaea.org The core principle of CVT is to locate the dividing surface between reactants and products along the reaction coordinate that minimizes the calculated rate constant, thereby accounting for recrossing trajectories. iaea.orgaip.org
CVT has been specifically applied to calculate the pressure-dependent rate constant for the reaction of this compound with the hydroxyl radical. researchgate.netresearchgate.netaip.org These calculations helped to define the temperature regimes where different reaction pathways dominate, finding that OH addition is the primary pathway below 450 K, while H-abstraction is favored above 600 K. aip.org
Prediction of Branching Fractions and Temperature/Pressure Dependence
Computational studies have been crucial in predicting the branching fractions and understanding the temperature and pressure dependence of reactions involving this compound. For instance, in the reaction of this compound with OH radicals, different reaction pathways, such as addition to the double bond and hydrogen abstraction, compete with each other.
Theoretical modeling has shown that at temperatures below 450 K, the OH addition to this compound is the most significant reaction pathway. umich.edu However, at temperatures above 1000 K, H-atom abstraction, particularly of the allylic hydrogen atom, becomes the dominant reaction path. umich.edu The pressure dependence of the rate constant for the addition of OH to this compound has also been investigated. aip.org While the effect of pressure on the addition rate constant is modest at temperatures below 500 K, it becomes a critical factor for accurate calculations at temperatures around and above 1000 K. aip.org
Studies on the ozonolysis of this compound have also revealed a pressure dependence on the yield of OH radicals, which is a key intermediate in atmospheric chemistry. acs.orgmit.edu The branching ratios of the products in the ozone-alkene reaction are dependent on the fate of the Criegee intermediate, which can either undergo unimolecular reaction or be stabilized by collisions with the surrounding gas. acs.orgmit.edu
The following table summarizes the dominant reaction pathways for this compound at different temperatures:
| Temperature Range | Dominant Reaction Pathway |
| < 450 K | OH Addition |
| > 1000 K | H-atom Abstraction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, such as its reactivity. scielo.br These models are valuable for predicting the properties of compounds without the need for extensive experimental testing. nih.govresearchgate.netkemdikbud.go.id
For alkenes, including this compound, QSAR models have been developed to predict reaction rate constants with atmospheric oxidants like ozone and the hydroxyl radical. scielo.br These models often use quantum chemical descriptors calculated from the ground-states of the reactants and the transition states of the degradation processes. scielo.br The development of these models involves techniques like multiple linear regression (MLR) and general regression neural networks (GRNN). scielo.br
A key aspect of QSAR modeling is the consideration of conformational flexibility, as different conformers of a molecule can have significantly different calculated molecular descriptors. tripod.com Successful QSAR models rely on the assumption that chemicals with similar biological or chemical behavior share commonalities in their stereoelectronic patterns. tripod.com For the reaction of OH radicals with alkenes, a structure-activity relationship (SAR) has been developed that approximates the total rate constant by summing partial rate constants for addition to specific carbon atoms in the double bond. acs.org
The following table provides an example of descriptors used in QSAR models for alkene reactivity:
| Descriptor Type | Example |
| Connectivity Indices | Simple Connectivity Indices (SCI) kemdikbud.go.id |
| Edge Adjacency Indices | |
| 2D Matrix-Based Descriptors | |
| Quantum Chemical Descriptors | Ground-state and transition-state energies scielo.br |
Theoretical Insights into Stereochemical Outcomes of Reactions
Theoretical chemistry provides crucial insights into the stereochemical outcomes of reactions involving this compound. The geometry of the starting alkene plays a significant role in determining the stereochemistry of the products. pearson.com
For example, in elimination reactions that form this compound, theoretical studies help to distinguish between syn and anti elimination pathways. researchgate.net The proportion of each pathway can be influenced by factors such as the base and solvent used. researchgate.net
In addition reactions, such as epoxidation, the trans geometry of 3-hexene leads to the formation of a trans-epoxide through a concerted mechanism that preserves the stereochemistry of the alkene. pearson.com Similarly, the reduction of 3-hexyne (B1328910) can lead to either cis- or this compound depending on the reaction conditions, a classic example of stereoselectivity. libguides.com
Computational models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, provide a framework for understanding and predicting diastereoselectivity. rsc.org These models analyze the transition state conformations to predict the major stereoisomer formed. rsc.org For reactions involving chiral alkenes, theoretical considerations can predict the formation of unequal amounts of diastereomeric products. openstax.org
The following table lists the stereochemical outcomes for different reactions of or leading to this compound:
| Reaction | Stereochemical Outcome |
| Elimination Reactions | Formation via both syn and anti pathways researchgate.net |
| Epoxidation | trans-epoxide pearson.com |
| Reduction of 3-hexyne (with Na/NH₃) | This compound libguides.com |
Advanced Analytical Methodologies for Research on Trans 3 Hexene
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is a cornerstone for the analysis of trans-3-Hexene (B77681), particularly in complex mixtures where its isomers are present.
Gas chromatography (GC) is a powerful tool for separating and analyzing volatile compounds like this compound and its isomers. brainly.com The separation is based on differences in their physical properties, such as boiling points and polarity, which affect their interaction with the stationary phase in the GC column. brainly.combrainly.com Due to its lower polarity, this compound typically has a shorter retention time and elutes earlier than its cis-isomer, cis-3-Hexene (B1361246). brainly.com
The choice of the GC column is critical for achieving effective separation. Polar columns, such as those with a squalane (B1681988) stationary phase, are recommended for resolving cis/trans isomers. Non-polar columns like those with polydimethylsiloxane (B3030410) (e.g., OV-101 or SP-2100) can also be used, with separation occurring based on retention indices. The purity of this compound can be validated using GC, with a typical purity of 99% being achievable. labscoop.comgfschemicals.comtcichemicals.com In some cases, specialized columns like the Rxi-LAO are employed for high-resolution analysis of impurities in linear alpha olefins, including 1-hexene (B165129). restek.com
However, challenges can arise when isomers have very similar properties, potentially leading to peak overlap and inaccurate results. brainly.com To overcome these limitations, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) can be employed for more detailed separation of complex hydrocarbon mixtures.
Table 1: GC Columns and Conditions for this compound Analysis
| Column Type | Stationary Phase | Application | Reference(s) |
| Polar | Squalane | Separation of cis/trans isomers | |
| Non-Polar | Polydimethylsiloxane (OV-101, SP-2100) | Isomer resolution based on retention indices | |
| Specialty | Rxi-LAO | High-resolution impurity analysis in linear alpha olefins | restek.com |
For the identification and quantification of reaction products of this compound, GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is a robust technique for quantifying organic compounds. It is used in kinetic studies, such as determining the rate coefficients for the gas-phase reactions of nitrate (B79036) radicals with this compound. ebi.ac.uk The assay of this compound can be determined by GC-FID, with specifications often requiring a purity of ≥98.50%. gfschemicals.com
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for identifying the products of reactions involving this compound, such as in catalytic processes or oxidation reactions. rsc.orgresearchgate.net For instance, in the study of the dimerization of 1-hexene, GC-MS is used to analyze the resulting dodecenes and trimers. rsc.org The molecular identity of this compound itself can be confirmed by GC-MS, which provides a characteristic mass spectrum. labscoop.com The fragmentation patterns observed in the mass spectrum can help in distinguishing between different isomers.
The combination of these techniques allows for a comprehensive analysis of reaction mixtures, providing both qualitative and quantitative data on the various components present.
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and understanding the reaction mechanisms of this compound.
Infrared (IR) spectroscopy is a key technique for confirming the functional groups and stereochemistry of this compound. The presence of a carbon-carbon double bond (C=C) and its configuration (cis or trans) can be determined from the IR spectrum. wiley.comspectroscopyonline.com For trans-alkenes like this compound, a characteristic C=C stretching vibration appears at approximately 965 cm⁻¹. This peak is a strong indicator of the trans configuration and can be used to differentiate it from its cis-isomer, which exhibits a lower-frequency stretch around 725 cm⁻¹.
The IR spectrum of this compound can be recorded using various techniques, including as a neat liquid, in a CCl₄ or CS₂ solution to minimize solvent interference, or in the vapor phase. nih.gov The presence of C-H bonds in the molecule also gives rise to characteristic stretching and bending vibrations. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for 3-Hexene (B12438300) Isomers
| Vibrational Mode | This compound (cm⁻¹) | cis-3-Hexene (cm⁻¹) | Reference(s) |
| C=C Stretch | ~965 | ~725 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 84, corresponding to its molecular formula C₆H₁₂. nih.gov
The fragmentation pattern provides valuable structural information. For alkenes, a common fragmentation pathway is allylic cleavage, which leads to the formation of stable resonance-stabilized carbocations. uomosul.edu.iq In the case of this compound, distinct peaks are observed at m/z 55 and 41, corresponding to allylic cleavage. These fragmentation patterns can differ between isomers due to steric effects, aiding in their differentiation.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a fundamental technique for the detailed structural and stereochemical analysis of this compound. pressbooks.pub The chemical shifts and coupling constants in the NMR spectra provide information about the connectivity of atoms and the geometry around the double bond. umich.eduthieme-connect.de
¹H NMR spectra can be used to monitor the progress of reactions involving this compound, such as catalytic alkyne semi-hydrogenation, by observing the appearance of product signals and the disappearance of reactant signals over time. nih.govacs.orgmagritek.comresearchgate.net For example, the conversion of 3-hexyne (B1328910) to cis- and this compound can be followed by integrating the respective proton signals. nih.gov
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. spectrabase.com The chemical shifts of the vinylic carbons are particularly informative for confirming the presence of the double bond. pressbooks.pub Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. pressbooks.pub
In-situ IR Spectroscopy for Catalytic Reaction Monitoring
In-situ Infrared (IR) spectroscopy stands as a powerful analytical methodology for the real-time investigation of catalytic reactions involving this compound. annualreviews.orgwiley.com This technique allows for the direct observation of molecular transformations on the catalyst surface and in the surrounding fluid phase under actual reaction conditions, providing invaluable insights into reaction mechanisms, kinetics, and catalyst behavior. ornl.govacs.org By capturing vibrational spectra of molecules as they adsorb, react, and desorb, researchers can identify transient intermediates, monitor the consumption of reactants and the formation of products, and understand how the catalyst structure evolves during the reaction. annualreviews.orgdtu.dk
The core principle of in-situ IR spectroscopy in catalysis research is to probe the vibrational modes of molecules within a specialized reaction cell that is transparent to infrared radiation. irdg.org This cell is designed to withstand the specific temperature and pressure of the catalytic process while allowing reactants, such as this compound and a co-reactant (e.g., hydrogen), to flow over a solid catalyst. wiley.com As the reaction proceeds, changes in the IR spectrum are recorded continuously, often coupled with a mass spectrometer or gas chromatograph to correlate spectral data with the composition of the gas phase. ornl.govresearchgate.net
Common configurations for in-situ IR studies include transmission mode, where the IR beam passes through a pressed catalyst wafer, and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), which is suitable for powdered catalyst samples. wiley.com Another prevalent method is Attenuated Total Reflectance (ATR) spectroscopy, which is particularly useful for studying reactions in liquid phases or at high pressures. rsc.orgmt.com
Application to this compound Reactions:
While specific studies focusing exclusively on this compound are not extensively reported, the application of in-situ IR spectroscopy to analogous alkenes like butene, propene, and other hexenes provides a clear framework for its use with this compound. acs.orgacs.orgresearchgate.net Key catalytic transformations of this compound that can be monitored include hydrogenation, isomerization, and metathesis.
During the hydrogenation of this compound to n-hexane, in-situ IR spectroscopy can monitor the disappearance of vibrational bands associated with the C=C double bond (around 1660-1675 cm⁻¹) and the C-H bonds of the alkene (around 3010-3030 cm⁻¹). Concurrently, the growth of bands corresponding to the C-H bonds of the resulting alkane (n-hexane) can be tracked. The technique is also sensitive to the formation of surface intermediates, such as adsorbed alkyl species on the metal catalyst surface. annualreviews.org
For isomerization reactions, where this compound might be converted to other hexene isomers (e.g., cis-3-hexene, 2-hexenes, or 1-hexene), in-situ IR is crucial for distinguishing between different isomers in real-time. Each isomer possesses a unique fingerprint in the IR spectrum, particularly in the C-H out-of-plane bending region (below 1000 cm⁻¹). This allows for the tracking of isomer distribution as a function of time and reaction conditions.
In olefin metathesis , a reaction that redistributes fragments of alkenes, in-situ IR can be employed to follow the reaction progress. For instance, the self-metathesis of this compound would yield 3-octene and 2-butene. The technique can monitor the consumption of this compound and the appearance of the new internal alkenes. A significant challenge in metathesis research is the direct observation of the catalytically active metal-carbene intermediates, as their surface concentration is typically very low. acs.org However, in-situ IR spectroscopy can help identify precursor species and surface deposits that may lead to catalyst deactivation. osti.govrsc.org
Detailed Research Findings from Analogous Systems:
Studies on other olefins have demonstrated the depth of information achievable with in-situ IR spectroscopy. For example, in the hydroformylation of alkenes, researchers have used high-pressure in-situ IR to identify and monitor the concentration of key rhodium-carbonyl catalyst species during the reaction. researchgate.netrsc.org In the metathesis of propylene (B89431) over supported molybdenum oxide (MoOₓ) catalysts, in-situ IR has been used to identify surface isopropoxide and acetone (B3395972) species, revealing that catalyst activation involves the reduction of Mo⁶⁺ sites. osti.govacs.org These findings highlight the capability of the technique to elucidate complex reaction networks and catalyst activation pathways, which is directly applicable to studies involving this compound.
Below are interactive tables summarizing the characteristic infrared absorption frequencies relevant for monitoring catalytic reactions of this compound.
Table 1: Key Infrared Vibrational Modes for Monitoring this compound Reactions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| Alkene C=C | Stretch | 1660 - 1675 | Disappearance indicates consumption of this compound. |
| Alkene =C-H | Stretch | 3010 - 3030 | Tracks the presence of the alkene reactant. |
| Alkene =C-H (trans) | Out-of-plane bend | 960 - 975 | Characteristic band for trans double bonds; its disappearance or the appearance of other bands in this region indicates isomerization. |
| Alkane C-H | Stretch | 2850 - 2960 | Appearance indicates formation of hydrogenation product (n-hexane). |
| Alkane CH₂ | Bend | 1450 - 1470 | Confirms the presence of the saturated alkyl chain. |
Table 2: Potential Surface Species and Intermediates in Catalytic Reactions of Alkenes
| Species | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Associated Catalytic Reaction |
| Adsorbed Alkyl (M-C) | C-H Stretch | 2800 - 3000 | Hydrogenation, Isomerization |
| π-adsorbed Alkene | C=C Stretch | Shifted from gas phase value | Hydrogenation, Isomerization, Metathesis |
| Surface Alkoxide (M-O-R) | C-O Stretch | 1050 - 1150 | Side reactions, catalyst deactivation osti.gov |
| Metal Carbene (M=CHR) | M=C Stretch | Varies greatly with metal | Olefin Metathesis acs.org |
| Adsorbed Carbon Monoxide (on metal sites) | C≡O Stretch | 1800 - 2150 | Used as a probe molecule to characterize catalyst sites; can be a poison or a reactant (hydroformylation). acs.org |
By applying in-situ IR spectroscopy, researchers can develop a molecular-level understanding of the catalytic conversion of this compound, leading to the rational design of more efficient and selective catalysts. wiley.com
Applications of Trans 3 Hexene in Specialized Chemical Synthesis and Materials Science Research
Precursor in Stereoselective Organic Synthesis of Complex Molecules
The carbon-carbon double bond in trans-3-Hexene (B77681) serves as a key functional group for stereoselective transformations, allowing for the controlled synthesis of complex organic molecules with specific three-dimensional arrangements. One notable application is in the synthesis of diols, which are organic compounds containing two hydroxyl (-OH) groups.
While direct stereoselective synthesis of diols from this compound is a fundamental organic transformation, detailed research often focuses on more complex substrates where the principles of stereoselectivity are applied. For instance, highly diastereoselective methods have been developed for the synthesis of cis-3-hexene-1,6-diols. acs.orgnih.gov This process involves the hydroboration of a terminal alkyne, followed by transmetalation to zinc to form a divinylzinc (B3045688) intermediate. acs.orgnih.gov This intermediate then undergoes a reductive elimination to create a new carbon-carbon bond. acs.orgnih.gov In the presence of aldehydes or ketones, this intermediate is trapped, leading to the formation of the diols with excellent control over the stereochemistry at four stereocenters and the double bond geometry. acs.orgnih.gov
The reduction of 3-hexyne (B1328910) is a classic example of stereoselective synthesis, yielding this compound when using sodium in ammonia (B1221849), or cis-3-hexene (B1361246) with a Lindlar catalyst. libguides.com These reactions highlight the importance of reagent choice in dictating the stereochemical outcome. libguides.com
Role in Polymerization and Advanced Material Development
The reactivity of the double bond in this compound also makes it a valuable monomer and component in the development of advanced polymers and materials with tailored properties.
Synthesis of Aliphatic Unsaturated Polyesters
This compound is a precursor in the synthesis of aliphatic unsaturated polyesters. cymitquimica.comchemicalbook.comthermofisher.comfishersci.be These polymers are noted for their desirable mechanical properties and chemical resistance, making them suitable for applications in coatings, adhesives, and composite materials. The polymerization process to create these polyesters often proceeds through free radical mechanisms, which can be initiated by either photoinitiators or thermal catalysts. Ozonolysis of this compound can also be used to prepare oligomers for polyester (B1180765) synthesis. chemicalbook.comthermofisher.comfishersci.be
Exploration in Conjugated Polymer Synthesis
The development of conjugated polymers is a major focus of materials science due to their electronic properties. While direct polymerization of this compound itself does not yield a conjugated polymer, derivatives and related structures are crucial in this field. For instance, poly(3-hexylthiophene) (P3HT) is a widely studied conducting polymer. researchgate.netethz.ch The synthesis of P3HT and its derivatives often involves catalyst-transfer polymerization methods, which allow for the creation of polymers with controlled molecular weights and specific end-groups. umich.edu These end-functionalized polymers are key building blocks for block copolymers and hybrid nanomaterials. researchgate.net
Building Block for Advanced Carbon Nanostructures
Perhaps one of the most cutting-edge applications of this compound derivatives is in the bottom-up synthesis of precisely defined carbon nanostructures, such as graphene nanoribbons (GNRs). These materials have exceptional electronic properties and are poised to revolutionize nanoelectronics. escholarship.orgescholarship.org
Precursors for Graphene Nanoribbon Fabrication
Derivatives of this compound, specifically this compound-1,5-diyne motifs, are being explored as molecular precursors for the fabrication of GNRs. escholarship.orgescholarship.org The synthesis of tetraphenyl-trans-3-hexene-1,5-diyne and its diiodo derivative has been a focus of research in this area. escholarship.orgescholarship.org These molecules can be deposited onto a metal surface, typically gold (Au(111)), where they undergo on-surface synthesis. escholarship.orgescholarship.org This process involves polymerization and subsequent cyclization reactions to form defect-free GNRs. escholarship.orgescholarship.org
Recent studies have shown that the Hopf cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface occurs at significantly lower temperatures than in the bulk phase. escholarship.orgacs.org This surface-catalyzed reaction proceeds through sequential cyclizations to form complex polycyclic aromatic compounds, which are the fundamental repeating units of the GNRs. escholarship.orgacs.org This bottom-up approach allows for precise control over the width and edge structure of the GNRs, which in turn determines their electronic properties. ornl.govarxiv.org
On-Surface Synthesis Methodologies and Catalytic Effects of Substrates
The on-surface synthesis of specific alkene isomers like this compound presents a nuanced challenge in materials science and catalysis. Unlike solution-phase chemistry where reagents and catalysts are mixed in a three-dimensional environment, on-surface synthesis is confined to a two-dimensional plane, where the substrate plays a critical and active role in mediating reactions. Research in this area for this compound is less about its direct synthesis as a primary target and more about its formation as a product or intermediate in reactions of related C6 hydrocarbons on catalytically active metal surfaces. Key methodologies where the formation of this compound is observed include the catalytic hydrogenation of alkynes, the isomerization of other hexene isomers, and the dehydrogenation of alkanes.
The substrate's crystallographic orientation, elemental composition, and the presence of defects or alloyed elements profoundly influence reaction pathways, dictating the stereoselectivity and product distribution. Techniques such as Temperature Programmed Desorption (TPD), Infrared Reflection-Absorption Spectroscopy (IRRAS), and scanning tunneling microscopy (STM) are crucial for identifying surface-adsorbed species and elucidating reaction mechanisms.
Formation via Hydrogenation of 3-Hexyne
The catalytic hydrogenation of 3-hexyne is a primary route for producing 3-hexene (B12438300) isomers. While the predominant product over most palladium catalysts is cis-3-hexene due to the syn-addition of hydrogen atoms on the catalyst surface, this compound is often formed as a secondary product through the subsequent isomerization of the cis isomer. researchgate.net The choice of substrate and its properties are paramount in controlling the selectivity of this process.
Palladium catalysts supported on various materials are widely studied. For instance, research on Pd supported on mesostructured materials like SBA-15, MCM-48, and MSU-γ alumina (B75360) shows that while cis-3-hexene is the primary product, small quantities of this compound are also formed. researchgate.net The support material influences the catalyst's activity and the extent of isomerization. Palladium on SBA-15 has been noted for its high activity and selectivity in this reaction. researchgate.net Similarly, studies using low-loaded W–Pd/alumina catalysts have also reported the formation of small amounts of (E)-3-hexene (this compound) alongside the major (Z)-3-hexene (cis-3-hexene) product. researchgate.net
The data below illustrates the typical product distribution in the hydrogenation of 3-hexyne over a palladium catalyst, highlighting the prevalence of the cis isomer but also the consistent formation of the trans isomer.
Interactive Data Table: Product Distribution in 3-Hexyne Hydrogenation over a Pd/C Catalyst
| Substrate/Catalyst | Temperature (K) | Products | Selectivity (%) |
| 3-Hexyne on 1 wt% Pd/C | 298 | cis-3-Hexene | >98 |
| This compound | <1.4 | ||
| n-Hexane | <0.5 | ||
| Data derived from studies on palladium-catalyzed alkyne hydrogenation. researchgate.net |
Formation via Dehydrogenation of n-Hexane
Another significant pathway where this compound is synthesized on a surface is the oxidative dehydrogenation (ODH) of n-hexane. This process is crucial for converting saturated alkanes into more valuable olefins. Nickel-molybdenum oxide (Ni-Mo-O) catalysts have been investigated for this reaction. The phase of the nickel molybdate (B1676688) catalyst plays a critical role in the selectivity towards different hexene isomers.
Research has shown that pure β-NiMoO₄ is a selective catalyst for the formation of hexenes from n-hexane. researchgate.netcapes.gov.brplu.mx At a 9% conversion rate, this catalyst yields a mixture of hexene isomers, with a notable portion being 2-hexenes and 3-hexenes. researchgate.netcapes.gov.brplu.mx The α-phase of NiMoO₄, while also active, exhibits different selectivity, underscoring the influence of the catalyst's crystal structure on the reaction outcome. researchgate.netcapes.gov.br
Interactive Data Table: Selectivity in Oxidative Dehydrogenation of n-Hexane
| Catalyst | n-Hexane Conversion (%) | Product | Selectivity (%) |
| β-NiMoO₄ | 9 | 1-Hexene (B165129) | 25 |
| 2-Hexenes and 3-Hexenes | 10 | ||
| Data sourced from studies on Ni-Mo-O catalysts. researchgate.netcapes.gov.brplu.mx |
Isomerization on Catalytic Surfaces
This compound can also be formed through the on-surface isomerization of other C6 isomers. For example, during the catalytic cracking of hexene isomers over zeolite catalysts like 30% SAPO-34, isomerization reactions occur on the catalyst surface. scielo.br Furthermore, photocatalytic studies using cadmium sulfide (B99878) (CdS) quantum dots have demonstrated the ability to isomerize cis-3-hexene to this compound upon irradiation. nih.govresearchgate.net This process is believed to be mediated by sulfur-centered radicals on the quantum dot surface, highlighting a non-traditional, light-induced method for on-surface synthesis. nih.gov
The study of C6 hydrocarbons on platinum surfaces, central to catalytic reforming, also reveals isomerization pathways. Both 1-hexene and 3-hexene are observed to interconvert and react to form benzene (B151609) on Pt(111) surfaces. pageplace.de
The catalytic effects of the substrate are thus central to governing the formation of this compound. On platinum, the reaction often proceeds towards dehydrogenation and cyclization to form benzene. acs.org Alloying platinum with tin (Sn) has been shown to suppress the decomposition of 1-hexene, weakening its bond to the surface and thereby altering the reaction landscape. princeton.edu These findings collectively demonstrate that while direct, high-yield on-surface synthesis of this compound is not a primary focus of current research, its formation is a key feature in the complex reaction networks of C6 hydrocarbons on a variety of catalytic substrates.
Environmental Chemistry and Atmospheric Fate of Trans 3 Hexene
Atmospheric Photochemical Degradation Pathways
The degradation of trans-3-hexene (B77681) in the troposphere is primarily driven by photochemical reactions initiated by sunlight. These reactions involve several key atmospheric oxidants.
Studies have investigated the photochemical behavior of this compound in the context of its potential to influence the degradation of other organic pollutants when exposed to UV irradiation. Its reactivity can lead to the formation of various byproducts, which in turn can participate in further atmospheric chemical processes.
The reactions of this compound with ozone (O₃) and hydroxyl (OH) radicals are significant atmospheric removal processes.
The gas-phase reaction with ozone, known as ozonolysis, is a primary degradation pathway for alkenes. ebi.ac.uk This reaction proceeds through the formation of a primary ozonide which then rapidly decomposes to form a carbonyl compound and a Criegee intermediate (CI). copernicus.orgresearchgate.net For this compound, this process yields propanal and a C₃H₆O₂ Criegee intermediate. copernicus.org The ozonolysis of alkenes is a known source of hydroxyl radicals in the atmosphere. ebi.ac.uk The OH yield from the reaction of ozone with this compound has been measured to be approximately 0.53 ± 0.08. mit.edu This is influenced by the ratio of syn to anti carbonyl oxides formed, which is estimated to be around 50:50 for this compound. ebi.ac.uk
The reaction with hydroxyl radicals is another major atmospheric sink for this compound. The rate constant for the reaction of OH radicals with this compound has been determined through various studies. One study reported a rate constant of (6.8 x 10⁻¹¹) cm³ molecule⁻¹ s⁻¹. mit.edu Another study investigating cis-3-hexene (B1361246), a stereoisomer, found a similar rate constant of (6.27 ± 0.66) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, suggesting that the primary mechanism is OH addition to the double bond. acs.orgresearchgate.net
Table 1: Reaction Rate Constants of this compound with Atmospheric Oxidants
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH | 6.8 x 10⁻¹¹ | mit.edu |
| O₃ | 1.57 x 10⁻¹⁶ | mit.edu |
During the nighttime, in the absence of sunlight, the nitrate (B79036) radical (NO₃) becomes a significant oxidant in the troposphere. nist.govnist.gov The reaction of NO₃ with alkenes is an important atmospheric degradation pathway. rsc.org The addition of the NO₃ radical to the double bond of this compound forms a β-nitratoalkyl radical. nist.gov The subsequent reactions of this radical are complex and can lead to the formation of various nitrogen-containing organic compounds. While specific kinetic data for the reaction of NO₃ with this compound is not extensively detailed in the provided results, the general mechanism for alkenes involves the formation of β-nitratoalkyl peroxy radicals in the presence of O₂. These peroxy radicals can then undergo further reactions. rsc.org For many alkenes, the reaction with NO₃ is a dominant loss process. ebi.ac.uk
Secondary Organic Aerosol (SOA) Formation
The oxidation of this compound, particularly through ozonolysis, is a significant contributor to the formation of secondary organic aerosols (SOA). SOA consists of fine particulate matter formed from the condensation of low-volatility products of atmospheric chemical reactions.
The ozonolysis of this compound is a key process leading to new particle formation and growth. ebi.ac.uknih.gov The stabilized Criegee intermediates (SCIs) formed during ozonolysis play a central role in this process. nih.govresearchgate.net These SCIs can react with organic peroxy radicals (RO₂) in a sequential addition mechanism, leading to the formation of oligomers. ebi.ac.uknih.gov These oligomers are low-volatility compounds that can nucleate to form new particles or condense onto existing aerosols, contributing to their growth. nih.gov Studies have shown that smaller SOA particles have a relatively higher proportion of longer oligomers, suggesting their importance in the initial stages of particle formation. ebi.ac.uknih.gov The presence of water vapor can influence this process; under humid conditions (30-80% relative humidity), water can scavenge SCIs, thereby suppressing oligomer formation, but it can also enhance particle nucleation. ebi.ac.uknih.govresearchgate.net
Oligomers are major components of the SOA formed from the ozonolysis of this compound. copernicus.orgresearchgate.netnih.gov Mass spectrometric analysis of SOA from this compound ozonolysis has identified oligomeric compounds in the mass range of 200 to 800 atomic mass units. copernicus.orgresearchgate.net The repeating units in these oligomers have been shown to have the same chemical composition as the primary Criegee intermediate formed, which for this compound is C₃H₆O₂. copernicus.orgresearchgate.net The proposed mechanism involves the repeated addition of stabilized Criegee intermediates to organic peroxy radicals, forming oligoperoxides. copernicus.orgresearchgate.net This oligomerization pathway is considered a general and significant route for the formation of high-molecular-weight products that contribute substantially to SOA mass. copernicus.orgresearchgate.net Furthermore, in mixtures of VOCs, copolymerization can occur, where CIs from different precursors combine to form mixed oligomers. For instance, in a mixture of this compound and ethyl vinyl ether, oligomers with mixed chain units of C₃H₆O₂ and CH₂O₂ were observed. copernicus.orgresearchgate.net
Environmental Remediation Strategies Involving this compound Reactivity
The reactivity of this compound, particularly its role in atmospheric and photochemical reactions, is a subject of study in the context of environmental chemistry and potential remediation strategies. Its contribution is primarily indirect, involving its participation in chemical cycles that can lead to the degradation of other, more persistent pollutants. The core of its environmental utility lies in its reactions with atmospheric oxidants, which can initiate broader cleanup cascades.
Advanced Oxidation Processes (AOPs) represent a category of environmental remediation techniques that rely on the generation of highly reactive radical species, such as the hydroxyl radical (•OH), to break down pollutants. unipd.it The atmospheric reactions of volatile organic compounds (VOCs) like this compound are a natural analogue to these processes.
Atmospheric Ozonolysis and Oxidant Formation
The gas-phase reaction of this compound with ozone (O3) is a significant pathway for its atmospheric degradation and a key process in its contribution to environmental chemistry. The ozonolysis of alkenes is a canonical 1,3-dipolar cycloaddition and a recognized non-photolytic source of atmospheric oxidants. researchgate.netacs.org This reaction proceeds through the formation of highly energetic primary ozonides, which rapidly decompose to form carbonyl compounds and vibrationally excited Criegee intermediates (CIs), also known as carbonyl oxides. acs.org
These Criegee intermediates are crucial as they can subsequently decompose to produce hydroxyl radicals (•OH). researchgate.netacs.org The •OH radical is one of the most powerful oxidizing agents in the troposphere, often referred to as the "atmospheric detergent" because it initiates the degradation of a vast range of pollutants. Research has specifically investigated OH formation from the ozonolysis of both cis- and this compound to quantify these yields and understand the reaction mechanisms. researchgate.net The high exothermicity of the initial ozone-alkene reaction provides the energy for the subsequent fragmentation and radical production pathways. acs.org
Photochemical Degradation of Pollutants
Studies have also explored the photochemical behavior of this compound in environmental contexts. Its reactivity under ultraviolet (UV) irradiation can play a role in the degradation of other organic pollutants present in a contaminated matrix. By participating in photoinitiated reactions, this compound can help generate reactive intermediates that attack and transform more stable and harmful compounds into less toxic byproducts, thereby contributing to remediation efforts.
The table below summarizes the key reactions of this compound that are relevant to its role in environmental chemistry and remediation.
Table 1: Key Reactions of this compound in Environmental Chemistry
| Reaction Type | Primary Reactant(s) | Key Products / Intermediates | Significance in Environmental Remediation |
| Atmospheric Ozonolysis | This compound, Ozone (O₃) | Criegee Intermediates (Carbonyl Oxides), Hydroxyl Radicals (•OH) | Generation of powerful atmospheric oxidants (•OH) that degrade a wide variety of air pollutants. researchgate.netacs.org |
| Reaction with Hydroxyl Radical | This compound, Hydroxyl Radical (•OH) | Carbonyls, other oxygenated organic compounds | Contributes to the atmospheric degradation of this compound itself and propagates radical chain reactions. |
| Photochemical Oxidation | This compound, UV light, other pollutants | Reactive intermediates, less harmful byproducts of co-pollutants | Can facilitate the breakdown of co-existing organic pollutants under UV irradiation. |
Q & A
Q. What are the validated spectroscopic methods for characterizing trans-3-Hexene, and how do they differentiate it from its cis-isomer?
Methodological Answer:
- IR Spectroscopy : The C=C stretching vibration for trans-3-Hexene appears at ~965 cm⁻¹ (characteristic of trans-alkenes), while cis-isomers exhibit lower-frequency stretches. IR spectra should be recorded in CCl₄ (10% for 3800–1330 cm⁻¹) and CS₂ (10% for 1330–460 cm⁻¹) to minimize solvent interference .
- Mass Spectrometry : Electron ionization (EI) fragmentation patterns differ due to steric effects. trans-3-Hexene shows distinct peaks at m/z 55 and 41, correlating with allylic cleavage and carbocation stability .
- Chromatography : Gas chromatography (GC) using OV-101 or SP-2100 polydimethylsiloxane columns can resolve isomers based on retention indices. trans-3-Hexene typically elutes earlier than the cis form due to reduced polarity .
Q. How can researchers synthesize this compound with high stereochemical purity?
Methodological Answer:
- Wittig Reaction : Use triphenylphosphine and 3-bromohexane in anhydrous conditions to favor trans-alkene formation via anti-addition. Monitor reaction progress using GC-MS to ensure >95% stereopurity .
- Catalytic Dehydrohalogenation : Employ KOH/ethanol with 3-chlorohexane under reflux. Optimize temperature (70–80°C) to minimize side reactions like β-hydride elimination .
Q. What thermodynamic properties of this compound are critical for reaction design?
Methodological Answer:
- Enthalpy of Formation : ΔfH°(liquid) = -9.77 ± 0.15 kJ/mol (measured via trifluoroacetolysis) .
- Heat of Combustion : ΔHc = -13.7 ± 0.96 kJ/mol (determined via bomb calorimetry) .
- Phase-Change Data : Boiling point = 67–68°C; vapor pressure curves should be referenced for distillation protocols .
Advanced Research Questions
Q. How do catalyst choices influence regioselectivity in this compound functionalization reactions (e.g., thiocyanation)?
Methodological Answer:
- Catalyst Screening : In benzene-mediated thiocyanation, BF₃·Et₂O increases electrophilic thiocyanate (SCN⁺) formation, yielding 85% trans-adducts. Alternative catalysts like AlCl₃ promote carbocation rearrangements, reducing selectivity (Table IV, ).
- Kinetic vs. Thermodynamic Control : Use low temperatures (-20°C) with BF₃ to favor kinetic products. Monitor product ratios via HPLC with UV detection at 254 nm .
Q. What experimental strategies resolve contradictions in reported enthalpy values for this compound?
Methodological Answer:
- Comparative Calorimetry : Replicate trifluoroacetolysis (ΔrH° = -9.77 kJ/mol) and combustion (ΔHc = -13.7 kJ/mol) under controlled conditions. Cross-validate with DFT calculations (B3LYP/6-31G*) to identify systematic errors .
- Error Analysis : Quantify uncertainties from solvent interactions (e.g., benzene polarity) and instrumental calibration. Publish raw datasets with error margins to facilitate meta-analyses .
Q. How can researchers optimize this compound’s chromatographic retention behavior for trace analysis?
Methodological Answer:
- Column Selection : Use polarizable phases like DB-WAX for enhanced separation of alkenes. Adjust oven temperature gradients (e.g., 40°C to 180°C at 10°C/min) to balance resolution and run time .
- Internal Standards : Spike samples with deuterated trans-3-Hexene-d₄ to correct for matrix effects in environmental samples .
Q. What molecular modeling approaches best predict this compound’s stability and reactivity?
Methodological Answer:
- Conformational Analysis : Build CPK® atomic models to visualize steric hindrance in trans-configurations (Figure 61, ). Validate with Gaussian 16 calculations (MP2/cc-pVTZ) for torsional energy profiles .
- Reactivity Predictions : Simulate electrophilic addition pathways using Fukui indices to identify reactive sites. Compare with experimental NMR kinetic data .
Data Compilation Tables
Q. Table 1. Key Thermodynamic Data for trans-3-Hexene
| Property | Value (Uncertainty) | Method | Reference |
|---|---|---|---|
| ΔfH° (liquid) | -9.77 ± 0.15 kJ/mol | Trifluoroacetolysis | |
| ΔHc (liquid) | -13.7 ± 0.96 kJ/mol | Bomb calorimetry | |
| Boiling Point | 67–68°C | Gas chromatography |
Q. Table 2. Catalyst Effects on Thiocyanation of trans-3-Hexene
| Catalyst | Yield (%) | trans:cis Ratio | Conditions | Reference |
|---|---|---|---|---|
| BF₃·Et₂O | 85 | 9:1 | -20°C, 2 h | |
| AlCl₃ | 62 | 3:1 | 25°C, 4 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
